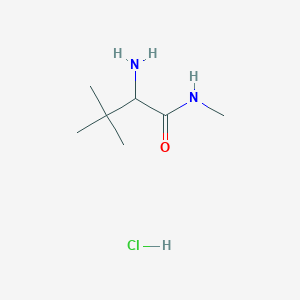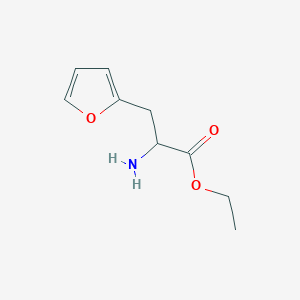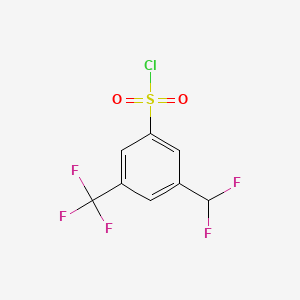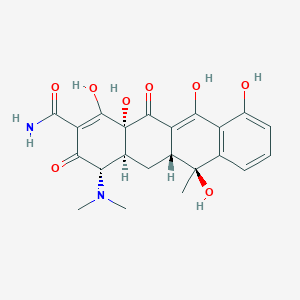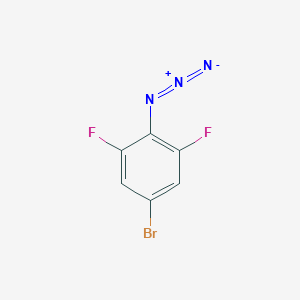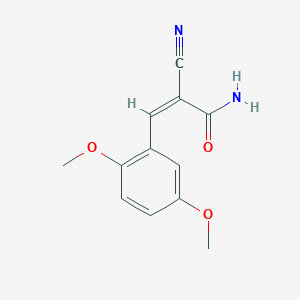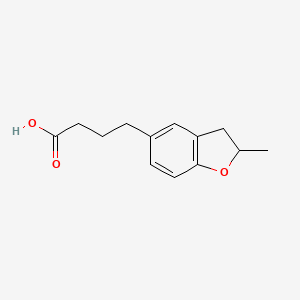![molecular formula C13H18Cl2N2O B13574645 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride](/img/structure/B13574645.png)
1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride is a chemical compound that has garnered interest due to its potential applications in various fields, including pharmacology and medicinal chemistry. This compound features a benzofuran moiety linked to a piperazine ring, which is further stabilized as a dihydrochloride salt. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride typically involves the reaction of 1-benzofuran-2-ylmethanol with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione, while reduction may produce dihydrobenzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential as a therapeutic agent in treating conditions such as inflammation, asthma, and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to histamine receptors, particularly the H3 and H4 subtypes, acting as an antagonist. This interaction can modulate various physiological processes, including inflammation and neurotransmission. The pathways involved include G protein-coupled receptor signaling, which plays a crucial role in the compound’s effects.
Comparaison Avec Des Composés Similaires
- 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazine
- 1-[(1-Benzofuran-2-yl)methyl]piperidine
- 2-(1-Benzofuran-2-yl)pyrrolidine
Comparison: 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. Compared to similar compounds, it may exhibit different binding affinities and pharmacological profiles, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C13H18Cl2N2O |
|---|---|
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
1-(1-benzofuran-2-ylmethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H16N2O.2ClH/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15;;/h1-4,9,14H,5-8,10H2;2*1H |
Clé InChI |
KPWUWIYJANZZKU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=CC3=CC=CC=C3O2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



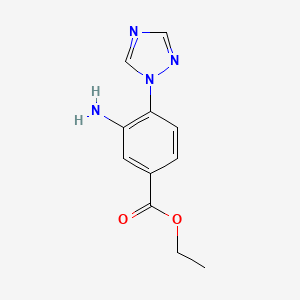
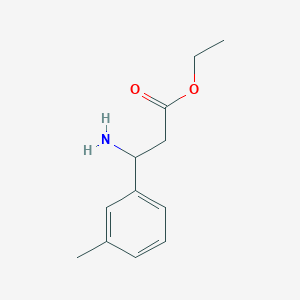
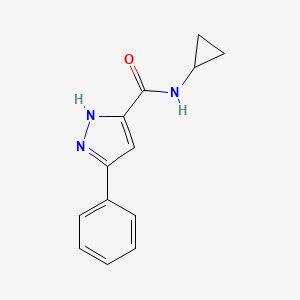
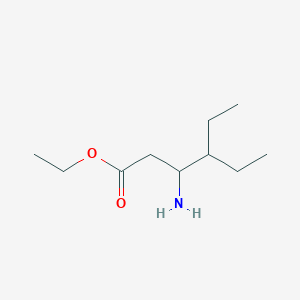
![3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13574596.png)
